molecular formula C19H19FN4O2S B2574330 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1207002-82-1

4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2574330
CAS No.: 1207002-82-1
M. Wt: 386.45
InChI Key: VLPAVSPCKIOVBN-UHFFFAOYSA-N
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Description

4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the fluoro group: The fluorination can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.

    Coupling with piperazine: The benzothiazole derivative is then coupled with piperazine under basic conditions.

    Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluoro group and the piperazine ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
  • 4-(4-bromo-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
  • 4-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Uniqueness

The unique combination of the fluoro group and the methoxyphenyl group in 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide may confer distinct biological properties, such as enhanced potency or selectivity, compared to its analogs.

Properties

IUPAC Name

4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-26-14-5-2-4-13(12-14)21-18(25)23-8-10-24(11-9-23)19-22-17-15(20)6-3-7-16(17)27-19/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAVSPCKIOVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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